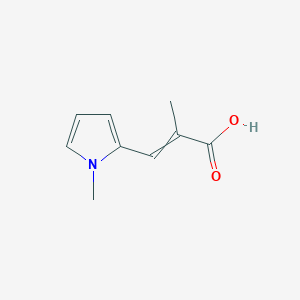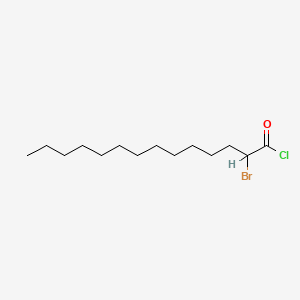
3-chloro-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5ClF3N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom and a trifluoromethyl group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(trifluoromethyl)aniline can be achieved through several methods:
Nitration and Reduction: One common method involves the nitration of chlorobenzene to form 3-chloronitrobenzene, followed by reduction to yield 3-chloroaniline.
Direct Fluorination: Another method involves the direct fluorination of 3-chloroaniline using a fluorinating agent such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted anilines, nitroanilines, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-chloro-N-(trifluoromethyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)aniline: Similar in structure but with different substitution patterns on the benzene ring.
2-chloro-4-(trifluoromethyl)aniline: Another isomer with distinct chemical properties.
Uniqueness
3-chloro-N-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5ClF3N |
|---|---|
Molecular Weight |
195.57 g/mol |
IUPAC Name |
3-chloro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H5ClF3N/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4,12H |
InChI Key |
KYKFTVSTEKGHGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


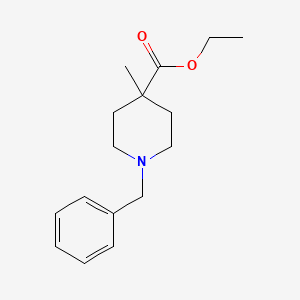


![4-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947135.png)
![3-[(4-Ethoxyphenyl)amino]cyclopent-2-en-1-one](/img/structure/B13947138.png)

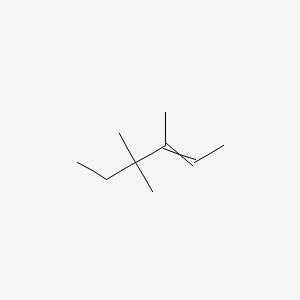
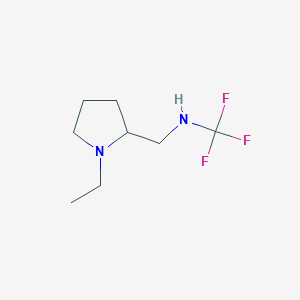
![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13947155.png)
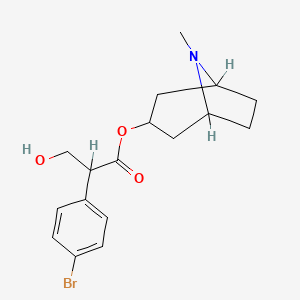
![2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B13947166.png)
